molecular formula C25H23N5O3 B2652147 (E)-8-(2-(cinnamyloxy)phenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 1007049-19-5

(E)-8-(2-(cinnamyloxy)phenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2652147
CAS RN: 1007049-19-5
M. Wt: 441.491
InChI Key: AYBOWYRVLPTICE-FMIVXFBMSA-N
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Description

This compound is a derivative of purine, which is a heterocyclic aromatic organic compound. Purines are fundamental to life, serving key roles in cellular energy systems, signal transduction, and synthesis of DNA and RNA .


Molecular Structure Analysis

Purines consist of a two-ring structure (a six-membered and a five-membered nitrogen-containing ring fused together), while pyrimidines have a single six-membered nitrogen-containing ring .


Chemical Reactions Analysis

Purines can undergo a variety of chemical reactions. For example, purine-nucleoside phosphorylase can catalyze the conversion of a purine D-ribonucleoside and phosphate into a purine nucleobase and alpha-D-ribose 1-phosphate .


Physical And Chemical Properties Analysis

Purines are relatively larger than pyrimidines and have a higher molecular weight. They are soluble in water and are relatively stable at physiological pH .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Purine Derivatives : Research has focused on the synthesis of purine derivatives, including imidazo[2,1-f]purine-2,4(3H,8H)-dione and its analogs. These compounds are synthesized through various chemical reactions, including intramolecular alkylation and reactions with mesyl chloride, to obtain novel compounds with potential biological activities (Simo et al., 1998).

Molecular Structure and Analysis : Studies have also explored the crystal structure and molecular interactions of related compounds. For example, compounds like (1R,2R)-4-Benzoyl-2-benzoyloxy-1-phenylbutyl imidazole-1-carboxylate have been analyzed to understand their crystal structure, showcasing intermolecular face-to-face π–π contacts, which could inform the design of new chemical entities with desired properties (Fox et al., 2008).

Biological Evaluation and Potential Therapeutic Applications

Antidepressant and Anxiolytic Agents : Some derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been synthesized and evaluated for their potential antidepressant and anxiolytic activities. Compounds have been identified with potent serotonin receptor affinity and phosphodiesterase inhibitor activity, indicating potential for treating mood disorders (Zagórska et al., 2016).

Adenosine Receptor Antagonists : Other research has focused on the development of imidazo[2,1-f]purine-2,4-dione derivatives as adenosine receptor antagonists, with particular interest in compounds that selectively target the A3 adenosine receptor. These compounds have implications for the treatment of various conditions, including inflammatory diseases and cancer (Baraldi et al., 2005).

Mechanism of Action

The mechanism of action of a purine derivative would depend on its specific structure and the biological context in which it is used. For example, many drugs that target purine metabolic pathways are used in cancer treatment .

Future Directions

The study of purines and their derivatives is a vibrant field with potential applications in medicine, particularly in the development of new drugs. Future research may focus on understanding the biological roles of these compounds and developing new synthetic methods .

properties

IUPAC Name

2,4,7-trimethyl-6-[2-[(E)-3-phenylprop-2-enoxy]phenyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O3/c1-17-16-29-21-22(27(2)25(32)28(3)23(21)31)26-24(29)30(17)19-13-7-8-14-20(19)33-15-9-12-18-10-5-4-6-11-18/h4-14,16H,15H2,1-3H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBOWYRVLPTICE-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=CC=C4OCC=CC5=CC=CC=C5)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN2C3=C(N=C2N1C4=CC=CC=C4OC/C=C/C5=CC=CC=C5)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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